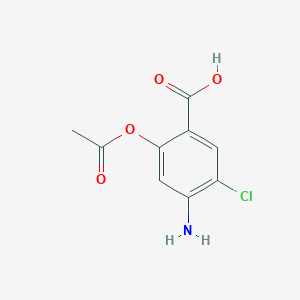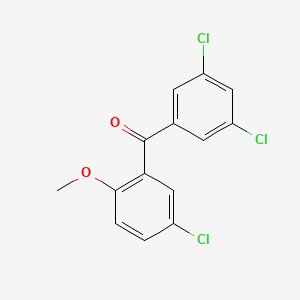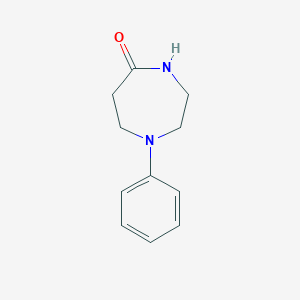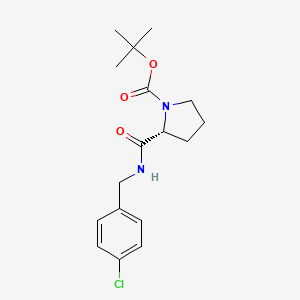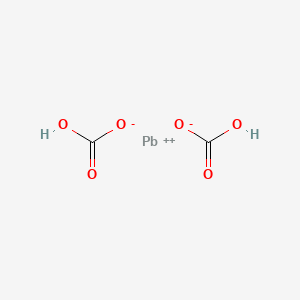
hydrogen carbonate;lead(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hydrogen carbonate;lead(2+), also known as lead(II) carbonate, is a chemical compound with the formula PbCO₃. It is a white, odorless powder that is insoluble in water but soluble in acids and alkalis. This compound is commonly used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead(II) carbonate can be synthesized through the reaction of lead(II) acetate with sodium carbonate or by the reaction of lead(II) nitrate with sodium carbonate. The reaction conditions typically involve mixing aqueous solutions of the reactants at room temperature, followed by filtration and drying of the precipitate.
Industrial Production Methods
In industrial settings, lead(II) carbonate is produced by passing carbon dioxide through a solution of lead(II) acetate or lead(II) nitrate. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield of lead(II) carbonate.
Análisis De Reacciones Químicas
Types of Reactions
Lead(II) carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, lead(II) carbonate decomposes to form lead(II) oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to form lead(II) salts and carbon dioxide.
Reaction with Alkalis: It reacts with alkalis to form lead(II) hydroxide and carbonates.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with lead(II) carbonate.
Alkalis: Sodium hydroxide and potassium hydroxide are used in reactions with lead(II) carbonate.
Major Products Formed
Decomposition: Lead(II) oxide and carbon dioxide.
Reaction with Acids: Lead(II) chloride, lead(II) sulfate, and lead(II) nitrate.
Reaction with Alkalis: Lead(II) hydroxide and carbonates.
Aplicaciones Científicas De Investigación
Lead(II) carbonate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and its potential toxicity.
Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.
Mecanismo De Acción
The mechanism of action of lead(II) carbonate involves its interaction with biological molecules and cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The compound can also disrupt the function of cellular membranes and proteins, leading to toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Lead(II) acetate: Soluble in water and used in various chemical reactions.
Lead(II) nitrate: Soluble in water and used as a precursor in the synthesis of other lead compounds.
Lead(II) oxide: Formed by the decomposition of lead(II) carbonate and used in the production of lead-acid batteries.
Uniqueness
Lead(II) carbonate is unique due to its insolubility in water and its ability to decompose upon heating to form lead(II) oxide and carbon dioxide. This property makes it useful in applications where controlled release of carbon dioxide is required.
Propiedades
Número CAS |
13468-91-2 |
|---|---|
Fórmula molecular |
C2H2O6P |
Peso molecular |
329 g/mol |
Nombre IUPAC |
hydrogen carbonate;lead(2+) |
InChI |
InChI=1S/2CH2O3.Pb/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |
Clave InChI |
SLOUVJLCTABERO-UHFFFAOYSA-L |
SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |
SMILES canónico |
C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


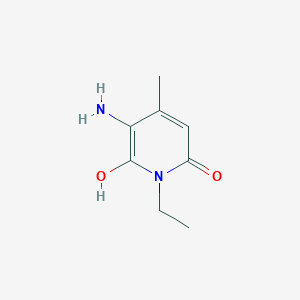
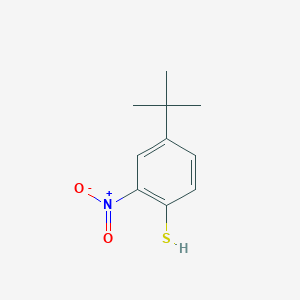


![Ethyl 3-Cbz-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1499200.png)
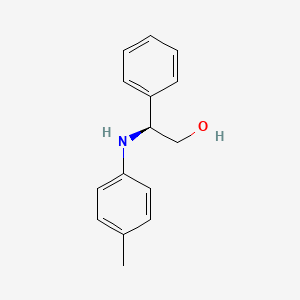

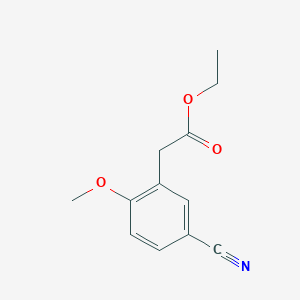
![2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1499211.png)
